N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide
Description
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide is a sulfonamide-derived acetamide featuring a methylated acetamide core linked to a phenyl ring substituted with a 5,6,7,8-tetrahydronaphthalene (tetralin) sulfonamido group. The sulfonamido group (–SO₂–NH–) introduces polarity and hydrogen-bonding capacity, which may influence pharmacological activity and crystallinity .
- Copper-catalyzed azide-alkyne cycloaddition for triazole-containing analogs (e.g., compounds 6a–m in ) .
- Acetylation of sulfonamide intermediates, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide synthesis () .
Potential Applications: Sulfonamide-acetamides are frequently explored for pharmacological activities, including analgesia () and antimicrobial effects () .
Properties
IUPAC Name |
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-19(22)12-14-6-9-17(10-7-14)21-25(23,24)18-11-8-15-4-2-3-5-16(15)13-18/h6-11,13,21H,2-5,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSBIHKHAFDHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Naphthalene Derivative Preparation: The naphthalene ring is hydrogenated to form 5,6,7,8-tetrahydronaphthalene.
Sulfonation: The tetrahydronaphthalene is then sulfonated to introduce the sulfonamide group.
Acetamide Formation: The sulfonated product is reacted with N-methyl-2-bromoacetamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated sulfonation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring system may also play a role in binding to hydrophobic pockets within biological molecules, affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and activities of the target compound with similar acetamide derivatives:
Key Observations :
- Tetralin vs. Naphthalene : The tetralin group in the target compound likely reduces steric hindrance and improves solubility compared to fully aromatic naphthalene derivatives (e.g., ’s triazole-naphthalene compounds) .
- Sulfonamido Group : Present in both the target compound and ’s compound 35, this group is critical for receptor interactions, as seen in its role in analgesic activity .
Pharmacological Activity Comparison
- Analgesic Activity : Compound 35 () demonstrates efficacy comparable to paracetamol, attributed to its sulfamoyl and piperazinyl groups. The target compound’s tetralin sulfonamido may modulate COX or opioid receptors similarly but with improved blood-brain barrier penetration due to higher lipophilicity .
- Antimicrobial Potential: Thiadiazole-containing sulfonamides () exhibit broad-spectrum activity, while the target compound’s tetralin group may shift specificity toward eukaryotic targets (e.g., anti-inflammatory) .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is likely intermediate between alachlor (LogP ~3.0) and naphthalene derivatives (higher LogP). The tetralin group balances aromaticity and hydrogenation to optimize bioavailability.
Biological Activity
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene core, which contributes to its unique biological properties. The sulfonamide moiety is known for mimicking natural substrates in biological systems, allowing it to interact with various enzymes and receptors.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.41 g/mol |
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates. This interaction can disrupt essential biological pathways, leading to therapeutic effects.
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties. Research has indicated that this compound may exhibit significant antimicrobial activity against various bacterial strains.
- In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values suggest that it has comparable efficacy to established antibiotics.
Antitumor Activity
Recent studies have explored the potential antitumor effects of this compound:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including breast and colon cancer cells. Results indicate that it exhibits cytotoxic effects, leading to cell death.
- IC50 Values : In one study, the IC50 value for the compound against colon cancer cells was found to be approximately 15 µM, indicating potent activity.
Case Studies
-
Study on Antibacterial Efficacy :
- Researchers evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli.
- Results showed effective inhibition at concentrations as low as 10 µg/mL.
-
Antitumor Activity Assessment :
- A study investigated the effects of this compound on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines.
- The compound induced apoptosis in treated cells and demonstrated a dose-dependent response.
Research Findings Summary
| Study Type | Findings |
|---|---|
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antitumor Activity | Induces apoptosis in cancer cell lines; IC50 ~ 15 µM |
| Mechanism of Action | Enzyme inhibition via sulfonamide group |
Q & A
Q. How to address variability in reported synthesis yields (e.g., 72% vs. 99%)?
- Methodology :
- Side-Reaction Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chloride.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonamide anion at 1150 cm⁻¹).
- Scale-Dependent Adjustments : Optimize stirring rates and cooling efficiency for large batches (>10 g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
